Methyl 4-(3-methylbut-2-enyloxy)benzoate
Description
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 4-(3-methylbut-2-enoxy)benzoate |
InChI |
InChI=1S/C13H16O3/c1-10(2)8-9-16-12-6-4-11(5-7-12)13(14)15-3/h4-8H,9H2,1-3H3 |
InChI Key |
LUAUIYBECKQFQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)C(=O)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights :
- The prenyloxy group in the target compound enhances lipophilicity (LogP 2.81) compared to methoxy (LogP ~1.8) but is less lipophilic than trifluoromethyl (LogP ~3.5) .
- Steric hindrance from the prenyloxy group may influence reactivity in electrophilic substitution reactions, unlike smaller substituents like methoxy or halogens .
Physicochemical Properties
- Polar Surface Area (PSA) : All para-substituted methyl benzoates share a similar PSA (~35.53 Ų) unless the substituent introduces additional polar groups (e.g., imidazole: PSA 61.41 Ų) .
- Solubility : The prenyloxy group likely reduces aqueous solubility compared to methoxy but enhances solubility in organic solvents .
Reactivity and Stability
- Electrophilic Aromatic Substitution : The prenyloxy group is an electron-donating substituent, directing incoming electrophiles to the ortho/para positions. However, steric bulk may favor para substitution over ortho .
- Nitration : Methyl benzoate derivatives with electron-donating groups (e.g., methoxy, prenyloxy) undergo nitration more readily than electron-withdrawing analogues (e.g., trifluoromethyl) .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via backside attack of the phenoxide ion on the electrophilic carbon of the allylic halide. A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is typically used to stabilize the ionic intermediates, while potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) serves as a mild base to generate the phenoxide in situ. For example, a 72% yield was achieved using methyl 4-hydroxybenzoate (1.0 equiv), 3-methylbut-2-enyl bromide (1.2 equiv), and K<sub>2</sub>CO<sub>3</sub> (2.0 equiv) in DMSO at 80°C for 12 hours.
Challenges and Mitigation Strategies
A key challenge is the competing elimination of the allylic halide to form 3-methyl-1,2-butadiene, particularly under strongly basic conditions. This side reaction is minimized by:
-
Temperature Control : Maintaining temperatures below 90°C to suppress E2 pathways.
-
Base Selection : Using weakly basic salts (e.g., K<sub>2</sub>CO<sub>3</sub>) instead of NaOH or KOH.
-
Solvent Effects : Employing DMSO, which enhances nucleophilicity without promoting elimination.
Direct Alkylation via Phase-Transfer Catalysis
Direct alkylation offers a single-step alternative to the Williamson method, avoiding the need for pre-formed alkoxides. In this approach, methyl 4-hydroxybenzoate reacts directly with 3-methylbut-2-enyl bromide in the presence of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB).
Optimization of Reaction Parameters
A study employing 10 mol% TBAB in a water-toluene biphasic system achieved an 85% yield at 60°C within 6 hours. The PTC facilitates the transfer of the phenoxide ion into the organic phase, accelerating the reaction. Critical parameters include:
-
Catalyst Loading : Yields plateau above 15 mol% TBAB due to saturation effects.
-
Solvent Ratio : A 1:1 v/v water:toluene ratio maximizes interfacial contact.
Comparative Advantages Over Williamson Synthesis
-
Reduced Byproducts : Elimination side products are minimized due to milder conditions.
-
Scalability : The biphasic system simplifies product isolation via phase separation.
Mitsunobu Reaction for Stereoselective Etherification
The Mitsunobu reaction provides an alternative route for coupling methyl 4-hydroxybenzoate with 3-methylbut-2-enol, particularly useful for acid-sensitive substrates. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>) to mediate the oxidative coupling.
Mechanistic Insights
The reaction proceeds through a six-membered transition state, where DEAD activates the alcohol via proton transfer, and PPh<sub>3</sub> facilitates oxygen nucleophilicity. A 68% yield was reported using DEAD (1.5 equiv), PPh<sub>3</sub> (1.5 equiv), and tetrahydrofuran (THF) at 0°C to room temperature.
Limitations and Cost Considerations
-
Reagent Cost : DEAD and PPh<sub>3</sub> are expensive, limiting industrial application.
-
Byproduct Management : Triphenylphosphine oxide requires column chromatography for removal.
Ullmann-Type Coupling for Transition Metal-Catalyzed Synthesis
Copper-catalyzed Ullmann coupling has been explored for synthesizing aryl ethers under ligand-free conditions. Methyl 4-iodobenzoate reacts with 3-methylbut-2-enol in the presence of CuI (10 mol%) and cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) at 120°C, yielding 58% of the target compound.
Key Reaction Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst (CuI) | 10 mol% | <50 mol%: Linear increase |
| Base (Cs<sub>2</sub>CO<sub>3</sub>) | 2.0 equiv | Higher equivalents reduce side reactions |
| Temperature | 120°C | Below 100°C: <20% yield |
Advantages in Functional Group Tolerance
This method tolerates electron-withdrawing groups on the aryl ring, enabling the synthesis of derivatives without protecting groups.
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques have emerged as a green chemistry approach, avoiding toxic solvents. A mixture of methyl 4-hydroxybenzoate, 3-methylbut-2-enyl bromide, and K<sub>2</sub>CO<sub>3</sub> is milled at 30 Hz for 2 hours, achieving a 78% yield.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Cost (Relative) |
|---|---|---|---|
| Williamson | 72 | 12 h | Low |
| Direct Alkylation | 85 | 6 h | Moderate |
| Mitsunobu | 68 | 24 h | High |
| Ullmann Coupling | 58 | 8 h | Moderate |
| Mechanochemical | 78 | 2 h | Low |
Reaction Optimization and Scale-Up Challenges
Purification Techniques
-
Chromatography : Necessary for Mitsunobu-derived products due to phosphine oxide residues.
-
Crystallization : Effective for Williamson products using hexane-ethyl acetate mixtures.
Industrial Scale Considerations
-
Catalyst Recycling : Copper from Ullmann reactions can be recovered via ion-exchange resins.
-
Solvent Recovery : DMSO and DMF are distilled and reused in batch processes.
Q & A
Q. What are the key steps for synthesizing Methyl 4-(3-methylbut-2-enyloxy)benzoate, and how can reaction conditions be optimized?
Answer: A typical synthesis involves nucleophilic substitution between methyl 4-hydroxybenzoate and 3-methylbut-2-enyl bromide in the presence of a base like K₂CO₃. Key steps include:
- Reagent Ratios: Use equimolar amounts of reactants (e.g., 1:1 ratio of methyl 4-hydroxybenzoate to alkyl halide) .
- Solvent and Temperature: Dimethylformamide (DMF) at 70°C for 14 hours ensures efficient ether bond formation .
- Purification: Post-reaction extraction with ethyl acetate, washing with water/brine, drying over Na₂SO₄, and column chromatography (silica gel eluted with ethyl acetate/petroleum ether) yield pure product .
Optimization Tips: - Increase reaction time or temperature if yields are low.
- Monitor reaction progress via TLC or HPLC to minimize side products.
Q. How is the crystal structure of this compound determined, and what structural features are critical?
Answer: Single-crystal X-ray diffraction (SXRD) is the gold standard. Key structural insights include:
- Dihedral Angles: The angle between the benzoate and 3-methylbut-2-enyloxy groups (e.g., 85.2° in related structures) influences molecular packing .
- Hydrogen Bonding: Intermolecular O–H···O interactions stabilize the crystal lattice .
Methodology: - Crystallize the compound in a solvent like methanol.
- Use SHELX software for refinement, ensuring R-factors < 0.05 for high reliability .
Q. What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Identify protons and carbons in the aromatic (δ 6.8–8.0 ppm) and aliphatic (δ 1.2–5.5 ppm) regions. The 3-methylbut-2-enyloxy group shows characteristic vinyl protons at δ 5.3–5.5 ppm .
- IR Spectroscopy: Confirm ester (C=O stretch at ~1700 cm⁻¹) and ether (C–O–C at ~1250 cm⁻¹) functionalities .
- HRMS: Validate molecular weight (e.g., [M+H]⁺ at m/z 235.0972) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
Answer: Contradictions often arise from dynamic effects or impurities. Solutions include:
Q. What strategies are effective for modifying the 3-methylbut-2-enyloxy side chain to enhance biological activity?
Answer:
- Functionalization: Introduce electron-withdrawing groups (e.g., nitro, halogen) to the side chain via electrophilic substitution to alter bioactivity .
- Click Chemistry: Attach bioactive moieties (e.g., triazoles) using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Enzymatic Hydrolysis: Test esterase-mediated cleavage for prodrug activation in biological systems .
Q. How does steric hindrance from the 3-methylbut-2-enyloxy group affect reactivity in cross-coupling reactions?
Answer: The bulky side chain can:
- Limit Catalyst Access: Reduce efficiency in Suzuki-Miyaura couplings; use bulky ligands (e.g., SPhos) to mitigate this .
- Direct Regioselectivity: Steric effects favor para-substitution in electrophilic aromatic substitution .
Data Example:
| Reaction Type | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 45 | |
| Nitration | HNO₃/H₂SO₄ | 78 |
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Answer:
- Molecular Dynamics (MD): Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI) .
- Density Functional Theory (DFT): Calculate logP (partition coefficient) and pKa to predict solubility and absorption .
- ADMET Prediction Tools: Use SwissADME or ADMETlab to estimate toxicity and metabolic stability .
Methodological Challenges and Solutions
Q. How can low yields in esterification be addressed when synthesizing derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
